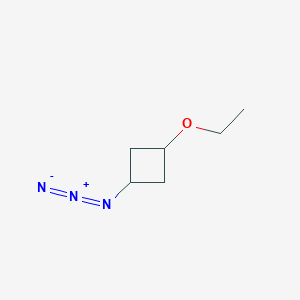

1-Azido-3-ethoxycyclobutane

Description

Significance of Four-Membered Rings in Molecular Design and Synthesis

The inherent strain energy of the cyclobutane (B1203170) ring, which is significant but less than that of cyclopropane, makes it a versatile synthetic intermediate. libretexts.orgnih.govresearchgate.net This strain can be harnessed in ring-opening or ring-expansion reactions to generate more complex molecular scaffolds. nih.govresearchgate.netnih.gov Furthermore, the rigid framework of the cyclobutane core can be used to conformationally constrain a molecule, which is a valuable strategy in drug design to lock a molecule into its most active conformation and improve properties like metabolic stability. nih.govru.nlvilniustech.ltnih.gov The introduction of a cyclobutane moiety can also reduce planarity and serve as a non-classical bioisostere for other groups, such as aromatic rings or gem-dimethyl groups. vilniustech.ltresearchgate.net

Overview of Azido (B1232118) and Alkoxy Functional Groups within Constrained Ring Systems

The incorporation of functional groups onto a strained ring system like cyclobutane can lead to unique reactivity and properties. The azido group (-N₃) is a versatile functional group in organic synthesis. masterorganicchemistry.com It is a good nucleophile and can be introduced via substitution reactions. masterorganicchemistry.com More importantly, the azide (B81097) group is known for its participation in "click chemistry," specifically the copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC), to form stable triazole rings. masterorganicchemistry.comunimi.itscience.gov This reaction is highly efficient and orthogonal to many other functional groups, making it a powerful tool for bioconjugation and materials science. masterorganicchemistry.comscience.gov Within a constrained ring, the electronic and steric properties of the azide can influence the ring's conformation and reactivity in subsequent transformations.

Alkoxy groups, such as the ethoxy group (-OCH₂CH₃), are common functionalities in organic molecules. When attached to a strained ring like cyclobutane, an alkoxy group can influence the ring's electronic properties through its inductive and resonance effects. The presence of the oxygen atom can also direct metallation or other reactions to adjacent positions. The stereochemical orientation of the alkoxy group, whether axial or equatorial, will have a significant impact on the molecule's conformational preferences and its steric profile. acs.org

Structural Features and Nomenclature of 1-Azido-3-ethoxycyclobutane Isomers

The compound this compound can exist as two geometric isomers: cis and trans. This isomerism arises from the relative orientation of the azido and ethoxy substituents on the cyclobutane ring.

In the cis-isomer , the azido and ethoxy groups are on the same side of the cyclobutane ring.

In the trans-isomer , the azido and ethoxy groups are on opposite sides of the ring. ecampusontario.ca

The puckered nature of the cyclobutane ring means that for each geometric isomer, there can be different conformers as the ring flips. The substituents can occupy either axial or equatorial positions. The relative stability of these conformers is influenced by steric and electronic interactions between the substituents and the ring. acs.org

Table 1: Possible Isomers and Conformers of this compound

| Isomer | Substituent Positions | Description |

| cis | 1-azido (axial), 3-ethoxy (axial) | Both groups point "up" or "down" from the approximate plane of the ring. |

| cis | 1-azido (equatorial), 3-ethoxy (equatorial) | Both groups point "outward" from the ring. |

| trans | 1-azido (axial), 3-ethoxy (equatorial) | One group points "up" or "down" while the other points "outward". |

| trans | 1-azido (equatorial), 3-ethoxy (axial) | One group points "outward" while the other points "up" or "down". |

The nomenclature precisely defines the connectivity and stereochemistry. For example, cis-1-azido-3-ethoxycyclobutane specifies the relative stereochemistry of the two substituents.

Research Context and Current Gaps in the Literature for Substituted Cyclobutanes

The study of substituted cyclobutanes is an active area of research, with a significant focus on their applications in medicinal chemistry and as building blocks in organic synthesis. nih.govru.nlvilniustech.lt Synthetic methods for accessing polysubstituted cyclobutanes with high stereocontrol are continuously being developed, including photochemical [2+2] cycloadditions, transition-metal-catalyzed reactions, and C-H functionalization approaches. researchgate.netacs.orgnih.govnih.gov

Despite this progress, there are notable gaps in the literature. While general methodologies for the synthesis of substituted cyclobutanes are available, the synthesis and characterization of specific, densely functionalized cyclobutanes often remain challenging. nih.govru.nl A detailed search of the scientific literature reveals a significant lack of specific information on This compound . There are no readily available reports detailing its synthesis, spectroscopic data (NMR, IR, etc.), or specific chemical properties and reactions.

This absence of data highlights a clear research gap. The synthesis of cis- and trans-1-azido-3-ethoxycyclobutane would provide valuable model systems for studying the interplay of the azido and ethoxy functional groups within a strained ring. Such studies could explore:

The influence of the substituents on the conformational equilibrium of the cyclobutane ring.

The reactivity of the azido group in cycloaddition reactions when attached to this specific scaffold.

The potential of these isomers as building blocks for more complex molecules.

The development of a synthetic route to this compound and a thorough investigation of its properties would be a valuable contribution to the field of cyclobutane chemistry.

Properties

IUPAC Name |

1-azido-3-ethoxycyclobutane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3O/c1-2-10-6-3-5(4-6)8-9-7/h5-6H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHOPWGYQRGOHDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1CC(C1)N=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformational Pathways of 1 Azido 3 Ethoxycyclobutane

Reactions Involving the Azido (B1232118) Group

The azido group is known for its participation in cycloaddition reactions, its ability to be reduced to a primary amine, and its propensity to undergo rearrangement reactions with the loss of nitrogen gas.

1,3-Dipolar cycloadditions are powerful ring-forming reactions, and the azide (B81097) functional group is a quintessential 1,3-dipole. These reactions, particularly the azide-alkyne cycloaddition, are central to the field of "click chemistry," a set of powerful, selective, and high-yielding reactions for the rapid synthesis of new compounds.

The copper(I)-catalyzed reaction between an azide and a terminal alkyne is a cornerstone of click chemistry, affording 1,4-disubstituted 1,2,3-triazoles with high regioselectivity. In the context of 1-Azido-3-ethoxycyclobutane, this reaction would proceed by treating the azide with a terminal alkyne in the presence of a copper(I) catalyst, often generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate.

Reaction Scheme:

The reaction is expected to be efficient and tolerate a wide range of functional groups on the alkyne partner (R).

Table 1: Predicted Outcomes of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with this compound and Various Alkynes (Note: The following data is illustrative and based on typical outcomes for CuAAC reactions, as specific experimental data for this compound is not available.)

| Alkyne Reactant (R-C≡CH) | R Group | Predicted Product | Expected Yield |

| Phenylacetylene | Phenyl | 1-(4-Phenyl-1,2,3-triazol-1-yl)-3-ethoxycyclobutane | High (>90%) |

| Propargyl alcohol | -CH₂OH | 1-(4-(Hydroxymethyl)-1,2,3-triazol-1-yl)-3-ethoxycyclobutane | High (>90%) |

| Ethynyltrimethylsilane | -Si(CH₃)₃ | 1-(4-(Trimethylsilyl)-1,2,3-triazol-1-yl)-3-ethoxycyclobutane | High (>90%) |

Strain-promoted azide-alkyne cycloaddition is a catalyst-free variant of the click reaction that utilizes strained cyclooctynes. The relief of ring strain provides the driving force for the reaction, allowing it to proceed under mild, biocompatible conditions. This compound would be expected to react readily with various strained alkynes.

Reaction Scheme:

The reaction rate is highly dependent on the structure of the strained alkyne.

The electronic nature of the alkyne can influence the rate and efficiency of the cycloaddition. Electron-deficient alkynes can react with azides even without a catalyst, albeit at a slower rate than CuAAC or SPAAC. The reaction of this compound with alkynes bearing electron-withdrawing groups would likely lead to the formation of a mixture of 1,4- and 1,5-regioisomers in the absence of a copper catalyst.

The azido group can be readily reduced to a primary amine, providing a valuable synthetic route to amines. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄), catalytic hydrogenation (H₂/Pd-C), and the Staudinger reaction (using a phosphine (B1218219) followed by hydrolysis).

Reaction Scheme:

Table 2: Common Reagents for the Reduction of this compound (Note: The following data is illustrative and based on typical outcomes for azide reductions.)

| Reducing Agent | Typical Conditions | Predicted Product | Expected Yield |

| H₂/Pd-C | Methanol, room temperature | 1-Amino-3-ethoxycyclobutane | High (>95%) |

| LiAlH₄ | Diethyl ether or THF, 0 °C to room temperature | 1-Amino-3-ethoxycyclobutane | High (>90%) |

| PPh₃, then H₂O | THF, room temperature | 1-Amino-3-ethoxycyclobutane | High (>90%) |

Acyl azides are known to undergo the Curtius rearrangement upon heating or photolysis, leading to the formation of an isocyanate with the loss of nitrogen gas. However, this compound is an alkyl azide, not an acyl azide. Alkyl azides can also undergo rearrangements, but these typically require more forcing conditions and can lead to a mixture of products through nitrene intermediates. A direct Curtius-type rearrangement is not the primary expected pathway for a simple alkyl azide under typical Curtius conditions. Thermal or photochemical decomposition of this compound would likely proceed through a highly reactive nitrene intermediate, which could then undergo various reactions such as C-H insertion or rearrangement, potentially leading to ring-expanded or ring-contracted products, or intermolecular reactions.

Aza-Wittig Reactions

The azide functional group in this compound is a precursor for the Aza-Wittig reaction, a powerful method for the formation of imines. wikipedia.orgchem-station.com This reaction proceeds in a two-step sequence. The first step is the Staudinger reaction, where the azide reacts with a phosphine, typically triphenylphosphine (B44618), to generate an iminophosphorane (also known as an aza-ylide). chem-station.com This intermediate is generally not isolated.

In the second step, the highly reactive iminophosphorane is trapped by an electrophile, most commonly an aldehyde or ketone. wikipedia.orgyoutube.com The mechanism is analogous to the conventional Wittig reaction, involving a [2+2] cycloaddition to form a four-membered oxazaphosphetane intermediate, which then collapses to form a stable phosphine oxide (e.g., triphenylphosphine oxide) and the corresponding imine. wikipedia.org The formation of the very stable phosphine oxide is a significant driving force for this reaction. youtube.com This reaction is a versatile tool for converting carbonyl compounds into carbon-nitrogen double bonds. nih.gov

The intramolecular variant of the Aza-Wittig reaction is frequently employed in the synthesis of nitrogen-containing heterocyclic compounds. wikipedia.orgnih.gov While this compound itself would undergo an intermolecular reaction, its derivatives could be designed for such intramolecular cyclizations.

| Reactant (Carbonyl) | Conditions | Expected Imine Product |

| Aldehyde (R-CHO) | 1. PPh₃2. R-CHO | N-(3-ethoxycyclobutyl)-R-methanimine |

| Ketone (R-CO-R') | 1. PPh₃2. R-CO-R' | N-(3-ethoxycyclobutyl)-R,R'-ketimine |

| Carbon Dioxide (CO₂) | 1. PPh₃2. CO₂ | 3-ethoxycyclobutyl isocyanate |

| Isocyanate (R-NCO) | 1. PPh₃2. R-NCO | N-(3-ethoxycyclobutyl)-N'-R-carbodiimide |

Table 1: Representative Aza-Wittig reactions with this compound.

Reactions Involving the Ethoxy Group

Ethers are generally characterized by their low reactivity, which makes them suitable as solvents for many chemical reactions. libretexts.orgmasterorganicchemistry.commasterorganicchemistry.com However, the C-O bond of the ethoxy group in this compound can be cleaved under strongly acidic conditions. libretexts.orgmasterorganicchemistry.comwikipedia.org This acid-catalyzed nucleophilic substitution typically requires strong hydrohalic acids, such as hydrobromic acid (HBr) or hydroiodic acid (HI). libretexts.orglibretexts.org

The reaction mechanism is initiated by the protonation of the ether oxygen by the strong acid, which transforms the ethoxy group into a good leaving group (an alcohol). libretexts.orgmasterorganicchemistry.com Following protonation, a nucleophilic halide ion (Br⁻ or I⁻) attacks one of the adjacent carbon atoms. The specific pathway, either Sₙ1 or Sₙ2, depends on the structure of the ether's alkyl groups. libretexts.orgwikipedia.orglibretexts.org

Sₙ2 Mechanism: If the ether has primary or secondary alkyl groups, the reaction typically proceeds via an Sₙ2 pathway. The halide nucleophile attacks the less sterically hindered carbon atom. libretexts.orglibretexts.org In the case of this compound, the halide would likely attack the ethyl group, leading to the formation of 3-azidocyclobutanol and an ethyl halide.

Sₙ1 Mechanism: If one of the alkyl groups can form a stable carbocation (e.g., tertiary, benzylic, or allylic), the reaction favors an Sₙ1 mechanism. libretexts.orglibretexts.org This is not the primary expected pathway for this compound.

| Reagent | Mechanism | Products |

| HBr (conc.) | Sₙ2 | 3-Azidocyclobutanol + Bromoethane |

| HI (conc.) | Sₙ2 | 3-Azidocyclobutanol + Iodoethane |

Table 2: Expected products from the acidic cleavage of this compound.

The term "enol ether" refers to an alkene with an alkoxy substituent, which gives the double bond a nucleophilic character. This compound, as a saturated carbocycle, is not an enol ether and therefore does not undergo the typical cycloaddition reactions characteristic of enol ethers, such as [2+2] cycloadditions with arynes or certain Diels-Alder reactions. nih.gov

However, the azide group within the molecule is highly reactive in [3+2] cycloaddition reactions, also known as 1,3-dipolar cycloadditions. This type of reaction, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), is a cornerstone of "click chemistry". chemrxiv.orgmdpi.com In this reaction, the azide group of this compound would react with a terminal alkyne to form a stable, five-membered 1,2,3-triazole ring. This reaction is highly efficient and regioselective, typically yielding the 1,4-disubstituted triazole isomer.

Reactions Involving the Cyclobutane (B1203170) Ring

The cyclobutane ring is characterized by significant ring strain (approximately 26 kcal/mol), which serves as a thermodynamic driving force for ring-opening reactions. rsc.org These reactions can lead to the formation of linear, functionalized aliphatic compounds and can be initiated by various means, including thermal, photochemical, or transition-metal-catalyzed methods. rsc.orgelsevierpure.comresearchgate.net

The mechanisms for ring-opening can vary:

Transition Metal-Catalyzed Oxidative Addition: Metals can insert into a C-C bond of the cyclobutane, initiating a sequence of transformations.

Radical-Initiated Opening: A radical can be generated on the ring or an adjacent atom, leading to the cleavage of a C-C bond to relieve strain and form a more stable radical intermediate. rsc.org

Electrocyclic Reactions: Thermally or photochemically induced electrocyclic ring-opening is a common pathway for cyclobutenes to form 1,3-dienes. researchgate.net While this compound is saturated, derivatives with unsaturation could undergo such reactions.

For this compound specifically, reactions that generate radical or ionic intermediates on the ring could trigger cleavage. For example, reaction with dichlorocarbene (B158193) has been shown to cause ring-opening in related 1-azabicyclo[1.1.0]butane systems. researchgate.net

The azide group in this compound can be a source of a highly reactive nitrene intermediate upon thermolysis or photolysis, through the extrusion of nitrogen gas (N₂). The resulting nitrene can undergo several intramolecular reactions, leading to complex rearranged products.

A primary pathway for the nitrene is intramolecular C-H insertion . The electron-deficient nitrene can insert into a C-H bond elsewhere in the molecule. Given the structure of this compound, insertion could occur at several positions:

Insertion into a C-H bond of the cyclobutane ring: This would lead to the formation of a fused or bridged bicyclic amine, such as a derivative of 2-azabicyclo[2.1.0]pentane or 5-azabicyclo[2.1.1]hexane.

Insertion into a C-H bond of the ethoxy group: This could result in the formation of a five-membered heterocyclic ring, such as an oxazolidine (B1195125) derivative.

These intramolecular cyclizations are powerful methods for constructing complex, polycyclic molecular scaffolds from relatively simple precursors. nih.govresearchgate.net

| Reaction Type | Conditions | Potential Product Class |

| Nitrene C-H Insertion (Ring) | Heat (Δ) or Light (hν) | Fused/Bridged Bicyclic Amines |

| Nitrene C-H Insertion (Ethoxy) | Heat (Δ) or Light (hν) | Substituted Oxazolidines |

Table 3: Potential intramolecular cyclization and rearrangement products.

Functionalization of the Cyclobutane Scaffold

The chemical literature lacks specific studies on the functionalization of the cyclobutane scaffold of this compound. However, based on established methodologies for the modification of other substituted cyclobutanes, several potential transformational pathways can be postulated. These primarily include C-H functionalization at positions C-2 and C-4, as well as ring expansion reactions, which are common for strained four-membered rings.

C-H Functionalization at C-2 and C-4 Positions

The presence of the azido and ethoxy substituents at the C-1 and C-3 positions, respectively, leaves the C-2 and C-4 positions of the cyclobutane ring as primary sites for the introduction of new functional groups. Modern synthetic methods, particularly transition-metal-catalyzed C-H activation, offer powerful tools for the direct functionalization of such C(sp³)-H bonds.

Rhodium(II) catalysts, for instance, are well-known to catalyze C-H insertion reactions of carbenoids, which could be a viable strategy for introducing new carbon-carbon or carbon-heteroatom bonds at the C-2 and C-4 positions of this compound. The regioselectivity of such reactions can often be controlled by the choice of catalyst and directing groups within the substrate. In the context of 1,3-disubstituted cyclobutanes, catalyst-controlled regiodivergent methods have been developed to access either 1,1- or cis-1,3-disubstituted products, highlighting the potential for selective functionalization.

Another approach involves palladium-catalyzed C-H arylation. This methodology has been successfully applied to cyclobutane systems, often utilizing a directing group to achieve high regio- and stereoselectivity. For this compound, while neither the azido nor the ethoxy group is a classical directing group for C-H activation, their electronic influence on the adjacent C-H bonds could still play a role in reactivity. Research on cyclobutyl ketones has demonstrated a sequential C-H/C-C functionalization strategy to synthesize cis-1,3-difunctionalized cyclobutanes with high stereospecificity. This suggests that with appropriate substrate modification, similar transformations could be envisioned for the target molecule.

Below is a hypothetical data table illustrating potential C-H functionalization reactions on a generic 1,3-disubstituted cyclobutane, which could be analogous to this compound.

| Entry | Reactant | Reagent | Catalyst | Product | Yield (%) | Reference Analogy |

| 1 | 1,3-disubstituted cyclobutane | Ethyl 2-diazoacetate | Rh₂(esp)₂ | 2-alkoxycarbonylmethyl-1,3-disubstituted cyclobutane | 75 | General Rh(II)-catalyzed C-H insertion |

| 2 | 1,3-disubstituted cyclobutane | Phenyliodide | Pd(OAc)₂ | 2-phenyl-1,3-disubstituted cyclobutane | 68 | Palladium-catalyzed C-H arylation |

| 3 | 1,3-disubstituted cyclobutane | N-Fluorobenzenesulfonimide | Pd(OAc)₂ | 2-fluoro-1,3-disubstituted cyclobutane | 55 | Palladium-catalyzed C-H fluorination |

Ring Expansion Reactions

The inherent ring strain of the cyclobutane core makes it susceptible to ring expansion reactions, typically leading to more stable five-membered rings such as cyclopentanes. Such transformations are often promoted by the formation of a carbocation adjacent to the ring.

For this compound, a plausible pathway for ring expansion could be initiated by the conversion of a functional group at a position adjacent to the ring into a good leaving group. For instance, if a hydroxyl group were present at C-2, its protonation under acidic conditions would generate a carbocation, which could then trigger a rearrangement. The migration of one of the C-C bonds of the cyclobutane ring would lead to the formation of a cyclopentyl cation, which would then be trapped by a nucleophile.

Semipinacol-type rearrangements are a well-documented class of ring expansions in cyclobutane chemistry. These reactions can be initiated from various precursors, including those with vicinal diols or haloalcohols on the cyclobutane ring. The stereochemistry of the migrating bond and the substituent on the resulting cyclopentane (B165970) ring is often well-defined, making this a potentially useful synthetic strategy.

The following table presents hypothetical ring expansion reactions based on known transformations of substituted cyclobutanes.

| Entry | Substrate | Reagent/Conditions | Product | Yield (%) | Reference Analogy |

| 1 | 2-hydroxy-1,3-disubstituted cyclobutane | H₂SO₄ (cat.), heat | 2,4-disubstituted cyclopentanone | 82 | Acid-catalyzed pinacol (B44631) rearrangement |

| 2 | 2-(hydroxymethyl)-1,3-disubstituted cyclobutane | TsCl, pyridine; then NaH | 2,4-disubstituted cyclopentanemethanol | 70 | Tiffeneau-Demjanov rearrangement |

| 3 | 2-vinyl-1,3-disubstituted cyclobutanol | H⁺ (cat.) | 2,4-disubstituted cyclopentenylmethanol | 65 | Cationic rearrangement |

It is important to reiterate that the reactions described above are based on the general reactivity of substituted cyclobutanes and have not been specifically reported for this compound. Experimental investigation would be necessary to determine the feasibility and outcome of these potential transformational pathways.

Stereochemical Analysis and Isomer Specificity in 1 Azido 3 Ethoxycyclobutane Chemistry

Conformational Analysis of the Cyclobutane (B1203170) Ring Bearing Azido (B1232118) and Ethoxy Substituents

The cyclobutane ring is not planar but exists in a puckered conformation to alleviate torsional strain. libretexts.orgmsu.edu This puckering results in two non-equivalent substituent positions: axial and equatorial. For a 1,3-disubstituted cyclobutane, the cis and trans diastereomers exhibit distinct conformational preferences.

In the cis isomer, both the azido and ethoxy groups are on the same face of the ring. To minimize steric hindrance, the ring is expected to adopt a conformation where both bulky substituents occupy pseudo-equatorial positions. This arrangement is generally more stable than a conformation with two axial substituents, which would lead to significant 1,3-diaxial interactions.

Conversely, the trans isomer has the azido and ethoxy groups on opposite faces of the ring. In its puckered conformation, one substituent will be in a pseudo-axial position while the other is in a pseudo-equatorial position. The ring can flip between two equivalent conformations, exchanging the axial and equatorial positions of the substituents.

Generally, for 1,3-disubstituted cyclobutanes, the cis isomer, which can adopt a diequatorial conformation, is often more stable than the trans isomer with its inherent axial substituent. However, this can be influenced by dipole-dipole interactions and other non-bonding interactions between the substituents.

Table 1: Predicted Stable Conformations of 1-Azido-3-ethoxycyclobutane Diastereomers

| Diastereomer | Substituent Orientation | Predicted Stable Conformation |

| cis | Same face | Diequatorial |

| trans | Opposite faces | Axial-equatorial |

Isolation and Characterization of cis and trans Diastereomers

The isolation of individual cis and trans diastereomers of 1,3-disubstituted cyclobutanes is typically achieved through chromatographic techniques such as column chromatography or high-performance liquid chromatography (HPLC). The different spatial arrangements of the substituents lead to variations in polarity, allowing for their separation.

Characterization and stereochemical assignment of the isolated diastereomers heavily rely on Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.net The coupling constants between protons on the cyclobutane ring are particularly informative.

¹H NMR Spectroscopy : The vicinal coupling constants (³J) between protons on adjacent carbons can help differentiate between cis and trans isomers. While the ranges for cis and trans couplings in cyclobutanes can overlap, a detailed analysis of all coupling constants in the spin system, often aided by computational modeling, can allow for unambiguous assignment. researchgate.net The relative chemical shifts of the ring protons are also influenced by the anisotropic effects of the azido and ethoxy substituents, providing further structural clues. researchgate.net For 1,3-disubstituted systems, the protons at C2 and C4 would give insights into the relative stereochemistry at C1 and C3.

¹³C NMR Spectroscopy : The chemical shifts of the carbon atoms in the cyclobutane ring are also sensitive to the stereochemistry of the substituents.

Nuclear Overhauser Effect (NOE) Spectroscopy : 2D NMR techniques like NOESY can be used to identify protons that are close in space. For the cis isomer, NOE correlations would be expected between the protons on the carbons bearing the substituents, whereas such correlations would be absent or much weaker in the trans isomer.

Table 2: Expected NMR Spectroscopic Features for Diastereomers of this compound

| Feature | cis Isomer (Diequatorial) | trans Isomer (Axial-Equatorial) |

| ¹H-¹H Coupling Constants | Specific set of ³J values reflecting dihedral angles. | Different set of ³J values due to different dihedral angles. |

| NOE Correlations | Strong NOE between protons at C1 and C3. | Weak or no NOE between protons at C1 and C3. |

Diastereoselective Control in Synthetic Routes to Substituted Cyclobutanes

Achieving diastereoselective control is a central challenge in the synthesis of substituted cyclobutanes. For a 1,3-disubstituted pattern like that in this compound, several strategies can be envisioned based on established methodologies for related compounds.

One common approach is the [2+2] cycloaddition of an allene (B1206475) with an alkene. nih.govorganic-chemistry.org For instance, the reaction of an ethoxy-substituted alkene with an azido-substituted ketene (B1206846) could potentially form the cyclobutane ring. The stereochemical outcome of such reactions is often governed by the concerted nature of the cycloaddition, with the substituents of the reactants retaining their relative stereochemistry in the product.

Another strategy involves the diastereoselective reduction of a cyclobutanone (B123998) precursor . acs.orgacs.org For example, the reduction of 3-ethoxycyclobutanone with a hydride reagent could lead to a mixture of cis- and trans-3-ethoxycyclobutanol. The facial selectivity of the hydride attack would be influenced by the steric bulk of the ethoxy group. Subsequent conversion of the hydroxyl group to an azide (B81097) (e.g., via a Mitsunobu reaction or conversion to a leaving group followed by substitution with azide) would yield the target compound. The stereochemistry of this nucleophilic substitution step would also need to be controlled.

A scalable synthesis of a cis-1,3-disubstituted cyclobutane carboxylic acid has been developed featuring the diastereoselective reduction of a cyclobutylidene Meldrum's acid derivative with sodium borohydride. acs.orgacs.orgthieme-connect.com This highlights the potential for substrate-controlled diastereoselective reductions in accessing specific cyclobutane isomers.

Mechanisms Governing Stereochemical Outcomes in Cyclobutane Transformations

The mechanisms that dictate the stereochemical outcomes in the synthesis and reactions of 1,3-disubstituted cyclobutanes are dependent on the specific reaction type.

In [2+2] cycloadditions , the stereochemistry is often determined by the concerted, suprafacial-suprafacial pathway, which is thermally allowed for ketene cycloadditions. The geometry of the starting alkene and the approach of the ketene dictate the relative stereochemistry of the substituents in the resulting cyclobutanone.

For nucleophilic additions to a cyclobutanone ring , as in the case of a hydride reduction, the stereochemical outcome is governed by the direction of nucleophilic attack. The nucleophile generally attacks from the less sterically hindered face of the carbonyl group. In a puckered cyclobutanone, the presence of a substituent at the 3-position can direct the incoming nucleophile to the opposite face, leading to a predominance of one diastereomer.

In nucleophilic substitution reactions on a pre-existing cyclobutane ring (e.g., converting a hydroxyl group to an azide), the mechanism can be either Sₙ1 or Sₙ2. An Sₙ2 reaction will proceed with inversion of configuration at the reaction center. If the reaction proceeds through an Sₙ1 mechanism involving a carbocation intermediate, a mixture of stereoisomers is likely to be formed. The choice of reagents and reaction conditions is therefore crucial for maintaining or inverting the stereochemistry at a specific center.

Theoretical and Computational Investigations of 1 Azido 3 Ethoxycyclobutane

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and bonding characteristics of molecules. For 1-azido-3-ethoxycyclobutane, these calculations would reveal the interplay between the strained cyclobutane (B1203170) ring and its azide (B81097) and ethoxy substituents.

The geometry of the cyclobutane ring is known to be puckered, not planar, to relieve torsional strain. libretexts.org High-level ab initio calculations on cyclobutane itself suggest a puckering angle of approximately 29.68 degrees. nih.gov The presence of substituents at the 1 and 3 positions will influence this puckering. The C-C bond lengths within the cyclobutane ring are typically around 1.55 Å, which is slightly longer than in unstrained alkanes, a consequence of the ring strain. nih.govoregonstate.edu

The electronic nature of the substituents would significantly impact the charge distribution and molecular orbitals. The azido (B1232118) group is a strong electron-withdrawing group through induction, while the ethoxy group is an electron-donating group through resonance and electron-withdrawing through induction. This push-pull electronic character across the cyclobutane ring would lead to a polarized molecule.

The frontier molecular orbitals (FMOs), the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the molecule's reactivity. The HOMO is expected to have significant contributions from the lone pairs of the oxygen in the ethoxy group and the π-system of the azide. The LUMO is likely to be associated with the σ* orbitals of the strained C-C bonds in the ring and the π* system of the azide group. Computational studies on methyl azide provide insight into the electronic structure of the azido moiety. testbook.com The HOMO-LUMO gap is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity. growingscience.com

Table 1: Predicted Geometrical Parameters and Electronic Properties of this compound (cis isomer) (Note: These are estimated values based on computational data for analogous structures.)

| Parameter | Predicted Value |

| C-C (ring) Bond Length | ~1.55 Å |

| C-N Bond Length | ~1.47 Å |

| N-N Bond Length | ~1.24 Å |

| N≡N Bond Length | ~1.13 Å |

| C-O Bond Length | ~1.43 Å |

| Ring Puckering Angle | ~25-30° |

| HOMO Energy | ~ -9.5 eV |

| LUMO Energy | ~ 1.5 eV |

| HOMO-LUMO Gap | ~ 11.0 eV |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling can be employed to explore the potential reaction pathways of this compound. The two functional groups suggest several possible reactions.

The azido group is well-known for its participation in 1,3-dipolar cycloadditions, a type of reaction often referred to as "click chemistry". nih.gov The reaction of the azido group with a dipolarophile, such as an alkyne or a strained alkene, would proceed through a concerted transition state. Computational studies on the cycloadditions of azides with strained alkynes and alkenes have shown that the activation barriers are sensitive to the electronic nature of the azide and the strain of the dipolarophile. researchgate.net The electron-withdrawing nature of the cyclobutyl ring could influence the energy of the azide's frontier orbitals, thereby affecting the reaction rate.

Another characteristic reaction of alkyl azides is thermal or photochemical decomposition to form a nitrene and molecular nitrogen. researchgate.net Computational modeling could elucidate the transition state for this process and the subsequent reactivity of the resulting nitrene, which could undergo insertion or rearrangement reactions.

The ethoxy group, being an ether, is susceptible to cleavage under strongly acidic conditions, typically with HBr or HI. nih.gov Computational studies have elucidated the mechanisms of ether cleavage, which can proceed via SN1 or SN2 pathways depending on the structure of the ether. researchgate.netacs.org For this compound, protonation of the ether oxygen would be the initial step, followed by nucleophilic attack of a halide on one of the adjacent carbon atoms. The strained nature of the cyclobutane ring might influence the energetics of the transition states for ring-opening or substitution.

Table 2: Predicted Activation Energies for Plausible Reactions of this compound (Note: These are estimated values based on computational data for analogous reactions.)

| Reaction | Plausible Mechanism | Predicted Activation Energy (kcal/mol) |

| 1,3-Dipolar Cycloaddition with Cyclooctyne | Concerted [3+2] cycloaddition | ~15-20 |

| Thermal Decomposition | N2 extrusion to form a nitrene | ~30-40 |

| Ether Cleavage with HBr | SN2-like attack on the ethyl group | ~25-35 |

Conformational Landscape and Energy Minima Analysis

The puckered nature of the cyclobutane ring leads to a complex conformational landscape for this compound. For a 1,3-disubstituted cyclobutane, two diastereomers are possible: cis and trans. Each of these diastereomers can exist in different conformations due to the ring puckering.

The puckered cyclobutane ring has two distinct substituent positions on each carbon: axial and equatorial-like. For the cis isomer, the substituents can be either both in axial-like positions (diaxial) or both in equatorial-like positions (diequatorial). For the trans isomer, one substituent will be in an axial-like position and the other in an equatorial-like position (axial-equatorial).

Computational methods can be used to calculate the relative energies of these different conformers. The stability of each conformer is determined by a balance of steric interactions and electronic effects. Generally, bulky substituents prefer the more spacious equatorial-like positions to minimize steric hindrance. libretexts.org The relative energetic cost of placing a substituent in an axial-like position is analogous to the A-values in cyclohexane (B81311) conformational analysis, although the specific values will differ due to the different geometry of the cyclobutane ring.

For this compound, the ethoxy group is sterically more demanding than the linear azido group. Therefore, in the most stable conformations, the ethoxy group is expected to occupy an equatorial-like position. In the case of the cis isomer, the diequatorial conformer is predicted to be significantly more stable than the diaxial conformer. For the trans isomer, the two axial-equatorial conformations would be expected to have different energies, with the conformer having the ethoxy group in the equatorial-like position being lower in energy.

Table 3: Predicted Relative Conformational Energies of this compound Isomers (Note: These are estimated values based on general principles of conformational analysis.)

| Isomer | Conformation | Relative Energy (kcal/mol) |

| cis | diequatorial | 0 (most stable cis conformer) |

| cis | diaxial | > 5 |

| trans | (ethoxy-eq, azido-ax) | 0 (most stable trans conformer) |

| trans | (ethoxy-ax, azido-eq) | ~1-2 |

Prediction of Reactivity and Selectivity in Chemical Transformations

The prediction of reactivity and selectivity is a key application of computational chemistry. nih.gov For this compound, the interplay of the two functional groups and the strained ring would govern its chemical behavior.

The electron distribution, as revealed by quantum chemical calculations, can predict the most likely sites for nucleophilic or electrophilic attack. The nitrogen atom of the azide group attached to the carbon is the most nucleophilic center of the azide, while the terminal nitrogen atoms are electrophilic. The oxygen atom of the ethoxy group is a nucleophilic center. The carbon atoms of the cyclobutane ring attached to the electronegative nitrogen and oxygen atoms would be somewhat electrophilic.

In reactions involving the cyclobutane ring itself, the stereochemistry of the substituents would play a crucial role in directing the approach of reagents. For example, in a reaction where a reagent attacks a C-H bond of the ring, the existing substituents could sterically hinder one face of the molecule, leading to diastereoselective functionalization.

The conformational preferences of the molecule would also influence its reactivity. Since the molecule will predominantly exist in its lowest energy conformation, the accessibility of the reactive sites in this conformation will determine the outcome of many reactions. For instance, in a bimolecular reaction, the pre-organization of the molecule in its most stable conformation can affect the entropy of activation. Computational studies can model the transition states for different reaction pathways and from different starting conformations to predict the most likely products. oregonstate.edu The relative energies of the transition states would determine the selectivity of the reaction.

Applications of 1 Azido 3 Ethoxycyclobutane As a Versatile Synthetic Intermediate

Role in the Construction of Complex Molecular Architectures

The cyclobutane (B1203170) motif is a recurring feature in a number of natural products and biologically active molecules. nih.govnih.gov The strain energy inherent to the four-membered ring can be strategically harnessed to drive ring-opening or ring-expansion reactions, providing access to more complex carbocyclic and heterocyclic systems that would be challenging to synthesize through other means. researchgate.net The presence of an azide (B81097) group on the cyclobutane ring further enhances its synthetic utility.

The azide functional group is a versatile precursor for a variety of nitrogen-containing functionalities. For instance, it can be readily reduced to a primary amine, which can then be further elaborated. More significantly, the azide can participate in various cycloaddition reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), to form stable triazole rings. This "click chemistry" approach is a powerful tool for linking different molecular fragments in a highly efficient and specific manner.

By combining the reactivity of the cyclobutane ring with that of the azide group, azido-cyclobutane intermediates can serve as key building blocks for intricate molecular scaffolds. For example, a synthetic sequence could involve a cycloaddition reaction to introduce a new substituent via the azide, followed by a controlled ring-opening of the cyclobutane to generate a linear chain with specific stereochemistry, or a ring-expansion to form a larger carbocycle. While direct examples involving "1-Azido-3-ethoxycyclobutane" are not available, the principles established with other substituted cyclobutanes suggest its potential in similar transformations.

Utility in Fragment-Based Approaches for Chemical Library Design

One of the most well-documented applications of azido-cyclobutane derivatives is in the field of fragment-based drug discovery (FBDD). nih.govnih.govvu.nl FBDD relies on the screening of small, low-molecular-weight compounds ("fragments") to identify those that bind to a biological target. These initial hits are then optimized and grown into more potent drug candidates. There is a growing need for fragment libraries with greater three-dimensional (3D) character, as these can offer improved specificity and better physicochemical properties compared to the predominantly flat aromatic compounds that have historically been used.

The puckered nature of the cyclobutane ring makes it an attractive scaffold for introducing 3D diversity into fragment libraries. nih.govnih.gov Research has demonstrated the successful design and synthesis of a 3D cyclobutane fragment library starting from a key 3-azido-cyclobutanone intermediate. nih.govnih.gov This intermediate allows for the introduction of a variety of functional groups with accessible growth vectors for further chemical elaboration.

In a notable study, a 33-member library of 3D cyclobutane fragments was synthesized from a common 3-propyl-3-azido-cyclobutanone intermediate. nih.gov The library was designed to have high 3D character and chemical diversity, comprising secondary amines, amides, and sulfonamides. The properties of this library were found to be favorable when compared to existing synthetic 3D fragment libraries.

Below is a table summarizing the design and properties of a representative cyclobutane fragment library derived from an azido-cyclobutanone intermediate.

| Library Characteristic | Description |

| Core Scaffold | 3-Azido-cyclobutanone |

| Number of Fragments | 33 |

| Key Functionalities | Secondary amines, amides, sulfonamides |

| Design Principles | Principal Component Analysis (PCA), expanded Rule of Three (RO3), Principal Moment of Inertia (PMI) analysis |

| Key Features | High 3D character, chemical and shape diversity, control over stereochemistry |

This successful application underscores the potential of azido-cyclobutane scaffolds, including "this compound," as valuable starting materials for the generation of novel and diverse chemical libraries for drug discovery.

Precursor for Advanced Organic Materials Synthesis

While the use of azido-cyclobutane derivatives as precursors for advanced organic materials is not a widely explored area, their chemical properties suggest potential applications. The azide group is known to be a useful functionality in materials science. For instance, organic azides can be used in photolithography as photoresists, where upon exposure to UV light, they decompose to generate highly reactive nitrenes that can crosslink polymer chains.

The incorporation of a cyclobutane ring into a polymer backbone can impart unique properties. The rigidity and defined stereochemistry of the cyclobutane unit can influence the morphology and packing of polymer chains, potentially leading to materials with interesting thermal or mechanical properties.

Furthermore, the "click" reactivity of the azide group could be employed to functionalize surfaces or to create well-defined polymer architectures, such as block copolymers or dendrimers. An azido-cyclobutane intermediate could be attached to a polymer backbone, and the azide could then be used to "click" on other molecules with specific functionalities, such as fluorescent dyes, bioactive molecules, or other polymer chains. Although speculative without direct experimental evidence for "this compound," the fundamental reactivity of its constituent functional groups points towards these intriguing possibilities in materials science.

Application in the Development of New Methodologies in Organic Synthesis

The unique combination of a strained ring system and a reactive functional group makes azido-cyclobutanes interesting substrates for the development of new synthetic methodologies. The development of novel synthetic methods is a cornerstone of organic chemistry, enabling the construction of increasingly complex molecules with greater efficiency and control. nih.gov

The inherent reactivity of the cyclobutane ring can be exploited in the development of novel ring-opening and rearrangement reactions. researchgate.net For example, the development of new catalytic systems that can selectively cleave one of the C-C bonds of the cyclobutane ring in the presence of an azide could lead to new ways of synthesizing functionalized acyclic molecules with precise stereocontrol.

Moreover, the azide group can be used to direct the reactivity of other parts of the molecule. For instance, the development of intramolecular reactions where the azide participates in a cyclization with another functional group on the cyclobutane ring or a substituent could lead to the formation of novel bicyclic or spirocyclic systems. The study of the reactivity of azido-cyclobutanes under various conditions (e.g., thermal, photochemical, catalytic) could uncover new and unexpected transformations, thereby expanding the toolbox of synthetic organic chemists.

While the full potential of "this compound" in this context remains to be explored, the rich chemistry of both cyclobutanes and organic azides suggests that it and its analogs are promising candidates for the discovery and development of new and innovative synthetic methods.

Q & A

What are the optimal synthetic routes for 1-Azido-3-ethoxycyclobutane, and how do reaction parameters influence yield and purity?

Basic Research Question

The synthesis of this compound requires careful optimization of reaction conditions. Key parameters include temperature, solvent polarity, and stoichiometry of reactants. For example, azide incorporation via nucleophilic substitution or cycloaddition reactions often demands anhydrous conditions to avoid side reactions with moisture. Ethoxy group stability under acidic or basic conditions must also be considered. A methodological approach involves iterative testing of reaction times (e.g., 12–48 hours) and characterization via and IR spectroscopy to track azide () and ether () functional groups .

How can contradictory data on the thermal stability of this compound be resolved?

Advanced Research Question

Discrepancies in thermal stability reports may arise from differences in analytical techniques (e.g., DSC vs. TGA) or sample purity. To resolve contradictions, researchers should:

- Perform controlled decomposition studies under inert atmospheres (N/Ar) to isolate temperature-dependent degradation pathways.

- Compare kinetic data (e.g., Arrhenius plots) from multiple methods.

- Validate purity via HPLC-MS to rule out impurities accelerating decomposition.

For instance, conflicting DSC results might reflect polymorphic variations or residual solvents acting as catalysts .

What spectroscopic and computational methods are most effective for characterizing the conformational dynamics of this compound?

Basic Research Question

Conformational analysis combines experimental and computational approaches:

- NMR NOESY : Identifies spatial proximity of ethoxy and azido groups.

- DFT Calculations : Predict low-energy conformers (e.g., B3LYP/6-31G* level) and compare with experimental chemical shifts.

- IR Spectroscopy : Monitors azide stretching frequencies to infer steric or electronic interactions.

For example, gauche effects between the ethoxy and azido groups may reduce ring strain in cyclobutane derivatives .

How does the reactivity of this compound compare with other azidocyclobutane derivatives in click chemistry applications?

Advanced Research Question

The ethoxy group introduces steric and electronic effects that alter azide reactivity. Methodological comparisons include:

- Kinetic Studies : Measure rate constants for Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) using stopped-flow spectroscopy.

- Substituent Effects : Compare with analogs (e.g., 1-azido-3-methylcyclobutane) to isolate electronic contributions (Hammett plots).

Evidence from analogous α-azido cyclopentanone systems suggests electron-withdrawing substituents accelerate Staudinger reactions but may hinder cycloadditions due to steric bulk .

What strategies mitigate risks associated with handling this compound in large-scale reactions?

Basic Research Question

Safety protocols must address azide explosivity and ethoxy group flammability:

- Small-Scale Pilot Reactions : Use <1 g batches to assess exothermicity via calorimetry.

- Solvent Selection : Employ high-boiling-point solvents (e.g., DMF) to minimize volatility.

- Inert Atmosphere : Conduct reactions under N with rigorous moisture exclusion.

Documented protocols for similar azidocyclobutanes recommend quenching residual azides with aqueous NaNO to prevent accumulation .

How can computational modeling predict regioselectivity in ring-opening reactions of this compound?

Advanced Research Question

Regioselectivity in ring-opening (e.g., with phosphines or reductants) depends on transition-state stabilization. Methodological steps include:

- Molecular Dynamics (MD) Simulations : Map energy barriers for cleavage at C-N vs. C-O bonds.

- NBO Analysis : Quantify hyperconjugative interactions stabilizing intermediates.

For example, DFT studies on α-azido carbonyl systems show that electron-donating ethoxy groups favor N release over ether cleavage .

What role does this compound play in synthesizing nitrogen-rich heterocycles?

Basic Research Question

The compound serves as a precursor for strained heterocycles via:

- Thermal Decomposition : Generates nitrenes for C–H insertion (e.g., forming aziridines).

- Catalytic Cyclization : Transition-metal catalysts (e.g., Ru) enable [2+2] or [3+2] annulation.

Documented routes using α-azido cyclopentanones demonstrate analogous pathways to access pyrrolidine or indole analogs .

How do solvent effects influence the solubility and aggregation behavior of this compound?

Advanced Research Question

Solvent polarity and H-bonding capacity critically affect aggregation:

- Dynamic Light Scattering (DLS) : Measure hydrodynamic radii in polar (HO) vs. nonpolar (hexane) solvents.

- MD Simulations : Predict solvation shells and cluster formation.

Ethoxy groups enhance solubility in THF or EtOAc, while azide hydrophobicity may drive micelle formation in aqueous mixtures .

What analytical challenges arise in quantifying trace impurities in this compound, and how are they addressed?

Advanced Research Question

Azide degradation products (e.g., amines, nitriles) complicate quantification. Solutions include:

- GC-MS with Derivatization : Convert amines to trifluoroacetamides for enhanced detection.

- HPLC-UV at 254 nm : Monitor azide-specific absorbance while masking non-UV-active impurities.

Calibration curves using spiked standards improve accuracy for sub-1% impurity levels .

How can this compound be integrated into polymer backbones for functional material design?

Basic Research Question

Azide-alkyne "click" chemistry enables post-polymerization modification:

- Copolymer Synthesis : Incorporate via radical polymerization with methacrylate or styrene monomers.

- Crosslinking : Use CuAAC to create hydrogels or elastomers.

Prior work on P(CMDA-DMDAAC) copolymers highlights azide utility in tuning charge density and thermal stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.